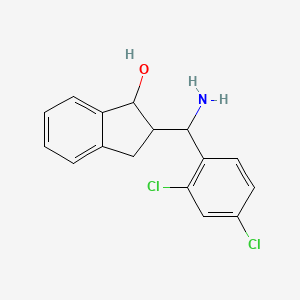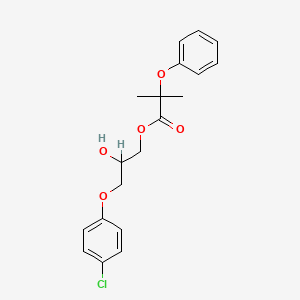
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected .
Métodos De Preparación
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate involves several steps. One common synthetic route starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2-methyl-2-phenoxypropanoic acid under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into alcohols.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: The compound is used to investigate the effects of phenoxy herbicides on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs targeting specific pathways in plants and possibly humans.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate involves mimicking the plant hormone auxin. When applied to plants, it induces uncontrolled growth, leading to the death of broad-leaf weeds. The compound targets specific auxin receptors and disrupts normal cellular processes, ultimately causing plant death .
Comparación Con Compuestos Similares
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Widely used in agriculture, but differs in its chemical structure and specific applications.
Mecoprop: Another phenoxy herbicide with similar applications but different molecular targets.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Shares a similar mechanism of action but is used in different agricultural contexts
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct reactivity and selectivity in its applications.
Propiedades
Número CAS |
39719-62-5 |
|---|---|
Fórmula molecular |
C19H21ClO5 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C19H21ClO5/c1-19(2,25-17-6-4-3-5-7-17)18(22)24-13-15(21)12-23-16-10-8-14(20)9-11-16/h3-11,15,21H,12-13H2,1-2H3 |
Clave InChI |
KKFZITWOIDJVIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



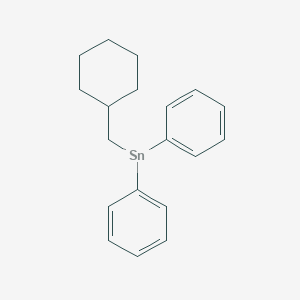
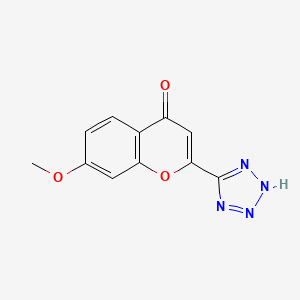
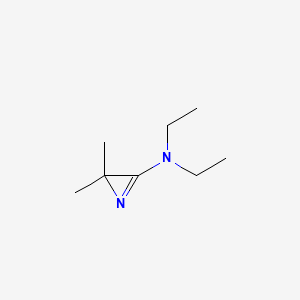
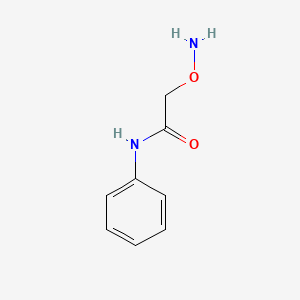
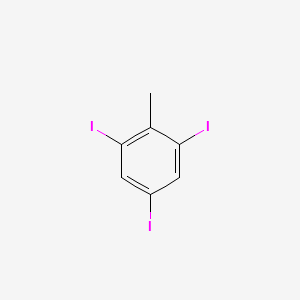
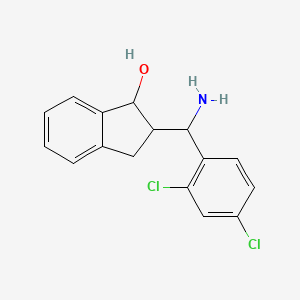
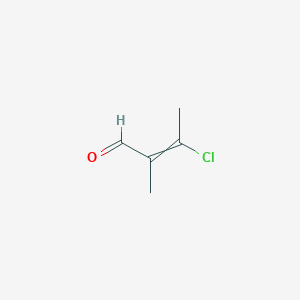

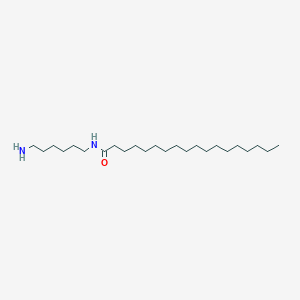
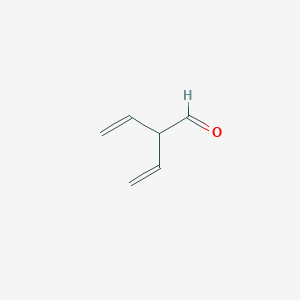
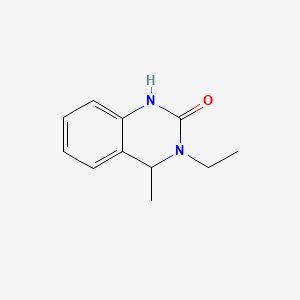
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
